molecular formula C10H9N B6226553 (2E)-3-(4-methylphenyl)prop-2-enenitrile CAS No. 35121-93-8

(2E)-3-(4-methylphenyl)prop-2-enenitrile

Cat. No. B6226553
CAS RN: 35121-93-8
M. Wt: 143.2
InChI Key:
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Description

(2E)-3-(4-methylphenyl)prop-2-enenitrile, also known as 4-methyl-2-prop-2-enenitrile, is a synthetic organic compound with a variety of uses in scientific research. It is a colorless liquid with a pungent odor, and has a melting point of -9.5 °C and a boiling point of 152 °C. It is commonly used as a starting material for synthesis in organic chemistry, and is also used in the production of pharmaceuticals, dyes, and other organic materials.

Scientific Research Applications

(2E)-3-(4-methylphenyl)prop-2-enenitrile is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic materials. It is also used in the synthesis of dyes, polymersization catalysts, and other organic compounds. In addition, it is used as a starting material for the synthesis of other compounds, such as heterocyclic compounds, which are important in medicinal chemistry.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methylphenyl)prop-2-enenitrile is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds. It is also believed to act as a catalyst in certain reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-methylphenyl)prop-2-enenitrile are not well understood. It is believed to be non-toxic and non-irritating, but further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The main advantage of using (2E)-3-(4-methylphenyl)prop-2-enenitrile in laboratory experiments is its low cost and availability. It is also relatively easy to store and handle, and has a relatively low boiling point, making it suitable for use in a variety of laboratory applications. However, it is also important to note that it is highly flammable, and should be handled with caution.

Future Directions

There are a variety of potential future directions for research involving (2E)-3-(4-methylphenyl)prop-2-enenitrile. These include further investigation into its biochemical and physiological effects, as well as its potential applications in medicinal chemistry and other areas. Additionally, research into the mechanism of action of this compound could lead to the development of new synthetic pathways and the discovery of new products. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods.

Synthesis Methods

The most common synthesis method for (2E)-3-(4-methylphenyl)prop-2-enenitrile is the reaction of 4-methylbenzaldehyde and acrylonitrile. This reaction is performed in the presence of a base, such as potassium carbonate, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 60-90 °C, and the product is isolated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-methylphenyl)prop-2-enenitrile involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base to form (2E)-3-(4-methylphenyl)acrylonitrile, which is then hydrogenated using a palladium catalyst to yield the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "malononitrile", "base", "palladium catalyst" ], "Reaction": [ "Step 1: Mix 4-methylbenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide or potassium tert-butoxide.", "Step 2: Heat the mixture to reflux for several hours, until a yellow precipitate forms.", "Step 3: Filter the precipitate and wash it with cold water to obtain (2E)-3-(4-methylphenyl)acrylonitrile.", "Step 4: Dissolve (2E)-3-(4-methylphenyl)acrylonitrile in a suitable solvent, such as ethanol or methanol.", "Step 5: Add a palladium catalyst, such as palladium on carbon or palladium chloride, to the solution.", "Step 6: Hydrogenate the solution under a hydrogen atmosphere at room temperature and atmospheric pressure, or at elevated temperature and pressure.", "Step 7: Filter the solution to remove the catalyst and evaporate the solvent to obtain the final product, (2E)-3-(4-methylphenyl)prop-2-enenitrile." ] }

CAS RN

35121-93-8

Product Name

(2E)-3-(4-methylphenyl)prop-2-enenitrile

Molecular Formula

C10H9N

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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